2,4-Dimethyl-3'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

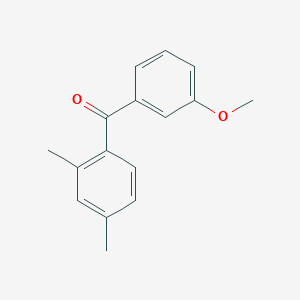

2,4-Dimethyl-3’-methoxybenzophenone is an organic compound belonging to the benzophenone family. It is characterized by the presence of two methyl groups at the 2 and 4 positions on one phenyl ring and a methoxy group at the 3’ position on the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,4-dimethylphenyl chloride with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of 2,4-Dimethyl-3’-methoxybenzophenone follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dimethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Halogenated derivatives of the original compound.

Applications De Recherche Scientifique

2,4-Dimethyl-3’-methoxybenzophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

Industry: Utilized in the production of UV filters, fragrances, and as a stabilizer in plastics and coatings.

Mécanisme D'action

The mechanism of action of 2,4-Dimethyl-3’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparaison Avec Des Composés Similaires

Benzophenone: The parent compound with a simpler structure lacking the methyl and methoxy groups.

2,4-Dimethylbenzophenone: Similar structure but without the methoxy group.

3-Methoxybenzophenone: Lacks the methyl groups present in 2,4-Dimethyl-3’-methoxybenzophenone.

Uniqueness: 2,4-Dimethyl-3’-methoxybenzophenone is unique due to the combined presence of both methyl and methoxy groups, which influence its chemical reactivity and physical properties. This combination enhances its stability and makes it suitable for specific applications where other benzophenone derivatives may not be as effective.

Activité Biologique

2,4-Dimethyl-3'-methoxybenzophenone is a benzophenone derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various properties that may contribute to its efficacy in different applications, particularly in pharmaceuticals and cosmetics. This article reviews the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, along with insights from recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O2. Its structure features two methyl groups and a methoxy group attached to a benzophenone core, influencing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H16O2 |

| Molecular Weight | 256.30 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death.

A study conducted by demonstrated that the compound's minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL against tested pathogens. This suggests a promising potential for development as an antibacterial agent.

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound showed a notable ability to scavenge free radicals, with an IC50 value of approximately 30 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

The biological activities of this compound can be attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, destabilizing them and leading to increased permeability and eventual cell death.

- Free Radical Scavenging : The methoxy group enhances the electron-donating ability of the molecule, allowing it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Case Studies

- Antibacterial Efficacy : In a controlled experiment involving various concentrations of this compound against E. coli, researchers observed a dose-dependent reduction in bacterial growth. At concentrations above 100 µg/mL, the growth was inhibited by over 80% compared to control groups.

- Skin Absorption Studies : A study evaluated the percutaneous absorption of benzophenone derivatives in human skin models. Results indicated that after 24 hours of exposure, approximately 0.5% of the applied dose penetrated viable skin layers, suggesting potential for topical applications in cosmetic formulations .

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJYHQFNLSZLLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641478 |

Source

|

| Record name | (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-70-6 |

Source

|

| Record name | (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.